molecular formula C17H13F3N4O5 B5154985 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B5154985
M. Wt: 410.30 g/mol
InChI Key: FUQMFXUFQBDSJM-UHFFFAOYSA-N
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Description

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5/c18-12-8-11(16(24(28)29)9-13(12)19)17(25)22-5-3-21(4-6-22)15-2-1-10(23(26)27)7-14(15)20/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMFXUFQBDSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves multi-step organic reactions. The process may start with the nitration of fluorobenzene derivatives to introduce nitro groups, followed by acylation to form the benzoyl group. The final step involves the coupling of the benzoyl and nitrophenyl groups with piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro and fluorine groups could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
  • 1-(4,5-difluoro-2-nitrobenzoyl)-4-phenylpiperazine
  • 1-(4-nitrobenzoyl)-4-(2,4-difluorophenyl)piperazine

Uniqueness

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is unique due to the presence of multiple fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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